N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-11-2-1-3-12(17)13(11)18-14(20)19-6-9-22-15(10-19)4-7-21-8-5-15/h1-3H,4-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWJCZIFGPJLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone-Based Spiroannulation
A method adapted from the synthesis of 1,4-diazaspiro[5.5]undecan-3-one (US20210179567A1) involves nitroalkene intermediates. For the 1,9-dioxa-4-azaspiro system:
- Henry Reaction : Cyclohexanone reacts with nitromethane under basic conditions to form 1-(nitromethyl)cyclohexanol.
- Dehydration : Acid-catalyzed elimination yields (nitromethylene)cyclohexane.
- Michael Addition : Reaction with a glycine ester (e.g., methyl glycinate) forms methyl (1-(nitromethyl)cyclohexyl)glycinate.
- Reduction and Cyclization : Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, followed by intramolecular cyclization to form the spiro ring.
Key Modifications :
Diethylamine-Diol Condensation
An alternative route involves condensing diethylamine with a diketone or dialdehyde. For example:
- Knoevenagel Condensation : Reacting diethylamine with 1,5-pentanedial forms an enamine intermediate.
- Cyclization : Acid-mediated cyclization generates the spiro framework, with ether linkages introduced via glycolic acid derivatives.
Optimization :
- Use of microwave-assisted synthesis reduces reaction time from 10–12 hours to 2–3 hours.
- Solvent systems like ethanol/water (4:1) improve yields to ~75%.
Introduction of the N-(2,6-Difluorophenyl)carboxamide Group
The carboxamide functionality is introduced via coupling reactions targeting the spiro core’s secondary amine.
Carboxylic Acid Coupling
- Activation : React 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
- Amidation : Treat the spirocyclic amine with the acid chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
Isocyanate-Mediated Route
- Isocyanate Formation : React 2,6-difluoroaniline with phosgene (COCl₂) to generate 2,6-difluorophenyl isocyanate.
- Coupling : Add the isocyanate to the spirocyclic amine in tetrahydrofuran (THF) at −78°C.
Advantages :
- Higher regioselectivity compared to acid chloride route.
- Yields up to 82% reported for analogous compounds.
Optimization Strategies for Improved Efficiency
One-Pot Spiroannulation-Amidation
Combining spiro core synthesis and amidation in a single reactor minimizes intermediate isolation:
- Spiro Core Synthesis : Conduct cyclohexanone nitromethane reaction and Michael addition as described.
- In Situ Reduction and Coupling : After nitro reduction, directly add 2,6-difluorophenyl isocyanate to the reaction mixture.
Outcomes :
Catalytic Enhancements
- Palladium Catalysts : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation, improving yields to 75–80%.
- Enzyme-Mediated Coupling : Lipase B (Candida antarctica) enables aqueous-phase amidation at 40°C, achieving 70% yield.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of the analogous N-phenyl compound reveals:
- Spiro Geometry : Chair conformation for the cyclohexane ring and planar five-membered diaza ring.
- Dihedral Angles : 63.53° between terminal aromatic rings, indicating minimal steric hindrance for the difluorophenyl variant.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclohexanone + Isocyanate | 82 | 98 | High regioselectivity | Requires toxic phosgene |
| Diethylamine-Diol + Acid | 68 | 95 | Mild conditions | Low yield for large-scale |
| One-Pot Spiroannulation | 63 | 97 | Time-efficient | Complex purification |
| Enzymatic Coupling | 70 | 99 | Eco-friendly | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (Phenyl Analog)
Structural Differences :
- The phenyl analog replaces the 2,6-difluorophenyl group with a simple phenyl ring, eliminating fluorine substituents.
- Conformational Flexibility: Both compounds share the same spiro core, suggesting similar rigidity. Applications: While specific data is unavailable, non-fluorinated spiro carboxamides are often explored as intermediates in synthesizing bioactive molecules. The phenyl analog may serve as a precursor for further functionalization .
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (Diazaspiro Compound)
Structural Differences :
- Substituents : This compound includes trifluoromethyl groups, a pyrimidine ring, and iodine (post-modification), enhancing steric bulk and electronic complexity.
Impact on Properties : - Bioactivity : The trifluoromethyl and pyrimidine groups suggest targeting kinase or protease enzymes, common in oncology or antiviral therapeutics.
- Synthetic Utility : The iodination step described in its synthesis highlights reactivity tailored for late-stage diversification, a strategy less evident in the target compound .
1-Phenyl-3-methyl-4-benzoylpyrazolin-5-one (PMBP)
Structural Differences :
- Core Structure : PMBP is a β-diketone-type chelator with a pyrazolone ring, lacking the spirocyclic carboxamide framework.
- Functional Groups : The 4-benzoyl group enables metal coordination, contrasting with the carboxamide group in the target compound.
Applications : - PMBP is a well-documented chelator for lanthanides, actinides, and alkali earth metals.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine Substitution : The 2,6-difluorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets, a trend observed in fluorinated pharmaceuticals (e.g., flumetsulam in ) .
- Spirocyclic Rigidity: The dioxa-azaspiro[5.5] framework may improve metabolic stability over non-spiro analogs, as seen in diazaspiro compounds used in recent patents .
Biological Activity
N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C15H18F2N2O3
- Molecular Weight : 312.31 g/mol
- CAS Number : 1448052-72-9
The presence of the difluorophenyl group enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure contributes to its rigidity, allowing for optimal binding to target proteins. The difluorophenyl moiety increases hydrophobic interactions, which can lead to enhanced binding affinity and selectivity for certain enzymes or receptors.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that compounds structurally similar to this compound can inhibit enzymes linked to obesity and pain management .
2. Therapeutic Applications
The biological activity of this compound suggests potential therapeutic applications in treating conditions such as:
- Obesity : By modulating metabolic pathways.
- Pain Management : Through inhibition of pain-related enzymes.
- Cardiovascular Disorders : Potential effects on cardiovascular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the spirocyclic class:
These findings highlight the versatility of spirocyclic compounds in drug development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?
- Methodology : Multi-step synthesis involving (i) formation of the spirocyclic core via cyclization reactions, (ii) introduction of the 2,6-difluorophenyl group via nucleophilic substitution or coupling reactions, and (iii) carboxamide functionalization. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) to enhance yield. Purification via column chromatography or recrystallization is critical.
- Key Tools : Monitor reactions using TLC or HPLC; confirm structure via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology :
- Spectroscopy : -NMR for proton environments (e.g., spirocyclic CH, fluorophenyl aromatic protons), -NMR for fluorine substituents, and IR for carbonyl (C=O) stretches.
- Crystallography : X-ray diffraction to resolve spirocyclic conformation and stereochemistry.
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodology :
- In vitro : Cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., MCF-7, HCT-116).
- Enzyme inhibition : Screen against targets like soluble epoxide hydrolase (sEH) using fluorometric assays.
- Data Interpretation : Compare IC values with structurally related spiro compounds (e.g., 3,9-diazaspiro derivatives) to identify structure-activity trends .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in spirocyclic core formation?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.
- Catalysis : Employ Lewis acids (e.g., ZnCl) or organocatalysts for ring-closing reactions.
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
- Case Study : If in vitro sEH inhibition does not translate to in vivo renal protection (e.g., in rat anti-glomerular basement membrane models), investigate:
- Pharmacokinetics : Plasma stability, bioavailability (via LC-MS/MS).
- Metabolite Profiling : Identify active/inactive metabolites using UPLC-QTOF.
- Dosing Regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) .
Q. How can computational modeling guide target identification for this spiro compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to sEH or related enzymes.
- MD Simulations : Analyze conformational stability of the spirocyclic core in aqueous vs. lipid membranes.
- QSAR : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
